2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Description
Properties
Molecular Formula |
C25H18Cl2N2O2S |
|---|---|
Molecular Weight |
481.4g/mol |
IUPAC Name |
(2Z)-2-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H18Cl2N2O2S/c1-14-9-20-21(10-15(14)2)29-24(30)23(32-25(29)28-20)12-17-11-18(26)7-8-22(17)31-13-16-5-3-4-6-19(16)27/h3-12H,13H2,1-2H3/b23-12- |
InChI Key |
WIAXFLDYETXMOS-FMCGGJTJSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)SC3=N2 |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 5-chloro-2-hydroxybenzaldehyde, and 6,7-dimethylthiazolo[3,2-a]benzimidazole. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
